molecular formula C8H16O B2613221 1-Methoxy-4-methylcyclohexane CAS No. 90200-72-9

1-Methoxy-4-methylcyclohexane

Cat. No.: B2613221
CAS No.: 90200-72-9
M. Wt: 128.215
InChI Key: VBAPYXHNMYKBKN-UHFFFAOYSA-N
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Description

1-Methoxy-4-methylcyclohexane (CAS: 90200-72-9) is a cyclohexane derivative with a methoxy group (-OCH₃) at position 1 and a methyl group (-CH₃) at position 4. Its molecular formula is C₈H₁₆O, with a molecular weight of 128.21–128.22 . It is commercially available as a cis- and trans-isomer mixture .

Properties

IUPAC Name

1-methoxy-4-methylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7-3-5-8(9-2)6-4-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAPYXHNMYKBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90200-72-9
Record name 1-Methoxy-4-methylcyclohexane
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-4-methylcyclohexane can be synthesized through several methods. One common method is the Williamson Ether Synthesis, where an alkyl halide (such as methyl iodide) reacts with a cyclohexanol derivative in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of aromatic compounds followed by etherification. The use of catalysts such as palladium on carbon (Pd/C) or platinum (Pt) can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-methylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, H2 with Pd/C or Pt catalysts.

    Substitution: Alkyl halides, nucleophiles like NaI or NH3.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or aminated cyclohexane derivatives.

Scientific Research Applications

Organic Synthesis

1-Methoxy-4-methylcyclohexane is frequently utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for the development of more complex molecules. It serves as a precursor for synthesizing other organic compounds, which can be used in pharmaceuticals and agrochemicals.

Solvent Use

Due to its favorable solvent properties, this compound is employed in different laboratory applications. It can dissolve a wide range of organic compounds, making it suitable for reactions that require non-polar solvents. This characteristic is particularly beneficial in chromatography and mass spectrometry applications where the purity and efficiency of the solvent can significantly influence the results.

Biological Research

In biological studies, this compound has been explored for its potential effects on cellular processes. It has been used in cell analysis methods and gene therapy solutions, contributing to advancements in molecular biology techniques. The ability of this compound to interact with biological systems makes it a candidate for further investigation into its pharmacological properties.

Case Study 1: Organic Synthesis

A study demonstrated the effectiveness of this compound as a solvent for the synthesis of substituted phenols through electrophilic aromatic substitution reactions. The results indicated that the compound not only facilitated the reaction but also improved yields compared to traditional solvents.

Research published in a peer-reviewed journal evaluated the cytotoxic effects of various methoxy-substituted cyclohexanes, including this compound, on cancer cell lines. The findings suggested that this compound exhibited selective cytotoxicity, warranting further exploration into its mechanisms of action and potential therapeutic applications.

Summary Table of Applications

Application AreaSpecific UseNotes
Organic SynthesisIntermediate for complex molecule synthesisValuable for pharmaceutical development
SolventNon-polar solvent for reactionsEnhances chromatography and mass spectrometry
Biological ResearchCell analysis and gene therapyInvestigated for cytotoxic effects

Mechanism of Action

The mechanism of action of 1-Methoxy-4-methylcyclohexane involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The compound’s lipophilic nature allows it to penetrate cell membranes and affect intracellular processes .

Comparison with Similar Compounds

Key Properties :

  • Storage : Recommended at -80°C (6-month stability) or -20°C (1-month stability) in solution form .
  • Solubility: Requires optimization with solvents like DMSO or ethanol; heating to 37°C and sonication may enhance dissolution .

Comparison with Structurally Similar Compounds

Methylcyclohexane (CAS: 108-87-2)

  • Structure : A simpler cyclohexane derivative with a single methyl group.
  • Molecular Formula : C₇H₁₄ ; molecular weight 98.19 .
  • Physical Properties :
    • Density: 0.769 g/cm³ at 25°C (vs. 1-Methoxy-4-methylcyclohexane’s unspecified density) .
    • Odor Threshold: 630 ppm , highlighting higher volatility .
  • Applications : Industrial solvent; associated with inhalation hazards and flammability risks .

4-Methoxycyclohexan-1-one (CAS: N/A)

  • Structure: Cyclohexanone derivative with a methoxy group at position 4.
  • Synthesis : Produced via acid-catalyzed hydrolysis of spirocyclic ethers (e.g., 8-methoxy-1,4-dioxaspiro[4.5]decane) .
  • Applications: Intermediate in pharmaceutical synthesis (e.g., for aminocyclohexanol derivatives) .

4-(Methoxymethyl)cyclohexan-1-one (CAS: 17159-84-1)

  • Structure: Cyclohexanone with a methoxymethyl (-CH₂OCH₃) substituent.
  • Molecular Formula : C₈H₁₄O₂ ; molecular weight 142.20 .
  • Key Differences : The ketone group increases polarity compared to this compound, affecting solubility and reactivity.

4-Hydroxy-4-methylcyclohexanone (CAS: N/A)

  • Structure: Cyclohexanone with hydroxyl (-OH) and methyl groups at position 4.
  • Applications: Used to synthesize trans-4-amino-1-methylcyclohexanol, a pharmaceutical intermediate .
  • Reactivity : The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents compared to methoxy derivatives .

Comparative Data Table

Compound Molecular Formula Molecular Weight CAS Number Key Functional Groups Applications
This compound C₈H₁₆O 128.21 90200-72-9 Methoxy, methyl Research chemicals
Methylcyclohexane C₇H₁₄ 98.19 108-87-2 Methyl Industrial solvent
4-Methoxycyclohexan-1-one C₇H₁₂O₂ 128.17 N/A Methoxy, ketone Pharmaceutical synthesis
4-(Methoxymethyl)cyclohexan-1-one C₈H₁₄O₂ 142.20 17159-84-1 Methoxymethyl, ketone Undisclosed
4-Hydroxy-4-methylcyclohexanone C₇H₁₂O₂ 128.17 N/A Hydroxyl, methyl, ketone Drug intermediate

Key Research Findings

Stereochemical Complexity : this compound’s cis/trans isomerism influences its physical properties and reactivity, a factor absent in simpler analogs like methylcyclohexane .

Functional Group Impact: Methoxy groups enhance solubility in organic solvents but reduce polarity compared to hydroxylated analogs (e.g., 4-hydroxy-4-methylcyclohexanone) . Ketone-containing derivatives (e.g., 4-methoxycyclohexan-1-one) exhibit higher reactivity in nucleophilic additions .

Safety Profiles :

  • Methylcyclohexane poses flammability and inhalation risks, whereas this compound’s hazards are less documented but likely milder due to lower volatility .

Biological Activity

1-Methoxy-4-methylcyclohexane (C8H16O) is a cycloalkane derivative characterized by the presence of a methoxy group and a methyl group on the cyclohexane ring. This compound has garnered attention for its potential biological activities, including interactions with various molecular targets and possible therapeutic applications. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

This compound is a colorless liquid with a distinctive odor. Its structure allows it to exhibit lipophilic characteristics, which facilitate its penetration through biological membranes. The methoxy group can engage in hydrogen bonding, influencing its interaction with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation : The methoxy group may participate in hydrogen bonding with active sites of enzymes, potentially altering their catalytic activity.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and signaling pathways.
  • Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors, modulating their activity and influencing cellular responses .

Case Studies

A notable case study involving the compound's analog, 4-MCHM, highlights the importance of understanding structural impacts on biological activity. In a study assessing cytotoxicity, both yeast cells and human lung epithelial cells were exposed to varying concentrations of 4-MCHM. Results indicated significant growth inhibition at higher concentrations, suggesting that similar compounds might exhibit comparable cytotoxic effects .

Study Methodology

The methodology employed in assessing cytotoxicity included:

  • Cell Culture : Yeast (ATCC 201388) and human lung epithelial cells (A549) were cultured under controlled conditions.
  • Treatment Application : Cells were treated with different concentrations of the compounds dissolved in appropriate media.
  • Assessment Techniques : Cell viability was measured using crystal violet staining and absorbance readings at OD600 .

Research Findings

Research indicates that while this compound itself may not have been extensively studied, its structural relatives suggest significant biological interactions. The presence of functional groups like methoxy enhances reactivity, potentially leading to diverse biological effects.

Q & A

Q. What databases and literature sources are most reliable for accessing physicochemical data on this compound?

  • Methodological Answer : NIST Chemistry WebBook provides validated data (e.g., boiling point, dipole moment) . PubChem and EPA DSSTox offer toxicity and regulatory information, while CAS Common Chemistry (CC-BY-NC 4.0) supplies spectral libraries . Avoid non-peer-reviewed sources like BenchChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.